(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a sulfamoyl group (-SO₂NH₂) at position 6 and an imino-linked 4-(2,5-dioxopyrrolidin-1-yl)benzoyl moiety. The Z-configuration denotes the spatial arrangement around the imino (C=N) bond. The ethyl acetate side chain at position 2 enhances solubility and modulates pharmacokinetic properties. Its synthesis likely involves multi-step heterocyclic alkylation and acylation reactions, analogous to methods described for related compounds .
Properties
IUPAC Name |
ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O7S2/c1-2-33-20(29)12-25-16-8-7-15(35(23,31)32)11-17(16)34-22(25)24-21(30)13-3-5-14(6-4-13)26-18(27)9-10-19(26)28/h3-8,11H,2,9-10,12H2,1H3,(H2,23,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAMRZMKWJQEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Benzoyl Intermediate: This involves the reaction of 2,5-dioxopyrrolidin-1-yl with benzoyl chloride under basic conditions to form the benzoyl intermediate.
Thiazole Ring Formation: The benzoyl intermediate is then reacted with 2-aminothiophenol in the presence of a dehydrating agent to form the thiazole ring.
Sulfonamide Formation: The thiazole compound is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Final Coupling: The final step involves the coupling of the sulfonamide-thiazole compound with ethyl 2-bromoacetate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of compounds similar to (Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit anticonvulsant properties. A study demonstrated that certain analogues showed significant efficacy in animal models, suggesting that modifications to the dioxopyrrolidine structure can enhance anticonvulsant activity .
Neuroprotective Effects
Studies have shown that compounds with structural similarities can exert neuroprotective effects against β-amyloid-induced toxicity in neuronal cell lines. For instance, compounds derived from benzo[d]oxazole derivatives have been reported to increase cell viability and reduce apoptosis in PC12 cells exposed to neurotoxic agents . This indicates that this compound may also possess neuroprotective properties.
Anti-inflammatory and Analgesic Potential
The compound has been evaluated for its anti-inflammatory and analgesic activities. In vitro studies showed inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The IC50 values for these enzymes were found to be significant, indicating potential therapeutic benefits in treating inflammatory conditions .
Case Studies
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The thiazole ring can interact with various biological receptors, modulating their activity. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural motifs—benzo[d]thiazole, sulfamoyl, and dioxopyrrolidinyl groups—invite comparison with other heterocyclic derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences: The target’s benzo[d]thiazole core contrasts with quinazolinone (e.g., compound 4 in ) and furan (e.g., MFR-a ). Benzo[d]thiazole derivatives are often associated with anti-inflammatory or antimicrobial activity due to aromatic electron-rich systems, whereas quinazolinones are explored for CNS-targeted effects .
Functional Group Impact: The sulfamoyl group (-SO₂NH₂) in the target compound is a hallmark of sulfonamide drugs, which inhibit enzymes like carbonic anhydrase. This group is absent in the compared quinazolinones and thiazoles, suggesting divergent biological targets. The dioxopyrrolidinyl moiety may enhance lipophilicity and binding affinity compared to simpler pyrrolidine derivatives, as seen in protease inhibitors .
Synthetic Complexity: The target compound’s synthesis likely parallels methods for acetohydrazide derivatives (e.g., alkylation with ethyl chloroacetate ).
Biological Activity Gaps: Unlike the analgesic-tested quinazolinones and thiazoles , the target compound’s bioactivity remains uncharacterized.
Structural Analysis Using Graph-Based Methods
As per , chemical structures can be compared via graph theory, where atoms (vertices) and bonds (edges) define isomorphic subgraphs. Applying this to the target compound:
- Shared Subgraphs : The benzo[d]thiazole core is a common subgraph with NSAIDs like etodolac, hinting at possible cyclooxygenase (COX) affinity.
Biological Activity
(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound involves multi-step reactions that include the formation of key intermediates such as 2,5-dioxopyrrolidin-1-yl derivatives and benzothiazole frameworks. The reaction conditions typically involve the use of solvents like acetonitrile and reagents such as N,N'-disuccinimyl carbamate to facilitate the coupling reactions.
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies show that compounds with similar structures to this compound have been effective against various bacterial strains. For instance, derivatives containing the benzothiazole moiety have shown minimum inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms, indicating potent antimicrobial activity .
Anti-inflammatory and Analgesic Properties
Studies have evaluated the anti-inflammatory and analgesic effects of related thiazole compounds. For example, a compound structurally similar to this compound exhibited significant reduction in paw edema in carrageenan-induced models at doses of 50 mg/kg . This suggests that the compound may possess similar anti-inflammatory properties.
The proposed mechanism for the biological activity of this compound involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. By inhibiting COX activity, these compounds can effectively reduce inflammatory responses .
Case Studies
- Study on Analgesic Effects : A study involving the administration of thiazole derivatives demonstrated significant analgesic effects in animal models. The compounds were compared against standard analgesics and showed superior efficacy in reducing pain responses .
- Antibacterial Evaluation : Another study focused on the antibacterial properties of benzothiazole derivatives similar to this compound found that certain derivatives exhibited strong activity against resistant bacterial strains .
Data Table
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
Q & A
Q. What statistical methods are appropriate for optimizing reaction conditions in high-throughput screening?
- Methodological Answer :
- Partial least squares (PLS) regression to handle multivariate data.
- Principal component analysis (PCA) to reduce dimensionality and identify critical variables (e.g., solvent polarity, catalyst loading).
- Machine learning algorithms (e.g., random forests) to predict optimal conditions from historical datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
